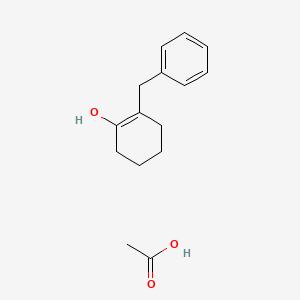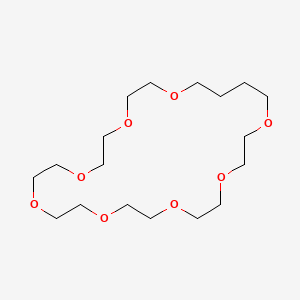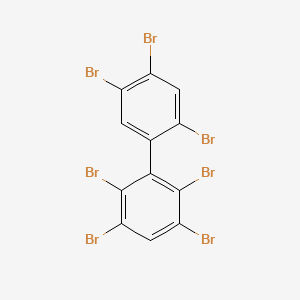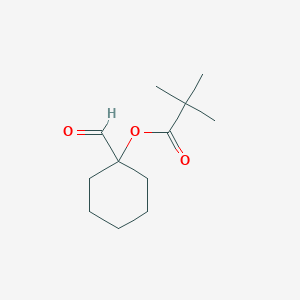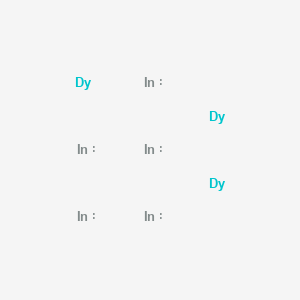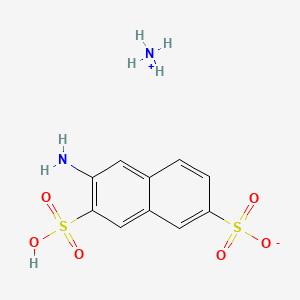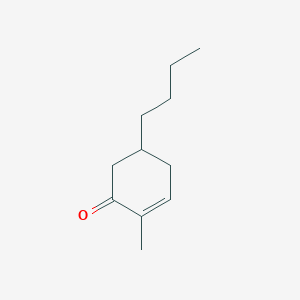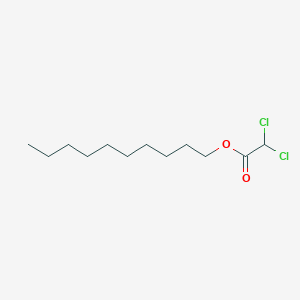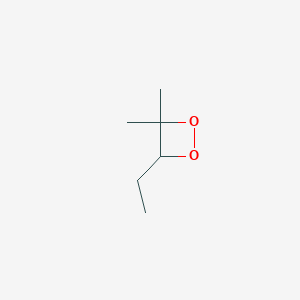
4-Ethyl-3,3-dimethyl-1,2-dioxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3,3-dimethyl-1,2-dioxetane is a member of the dioxetane family, which are four-membered cyclic peroxides. These compounds are known for their unique chemiluminescent properties, making them of significant interest in various scientific fields. The structure of this compound consists of a dioxetane ring with ethyl and dimethyl substituents, contributing to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,3-dimethyl-1,2-dioxetane typically involves the photosensitized singlet oxygenation of suitable alkenes. For instance, the preparation of similar dioxetanes has been achieved by the singlet oxygenation of 2,5-dimethyl-2,4-hexadiene . The reaction conditions often require a photosensitizer and a controlled environment to ensure the formation of the dioxetane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-3,3-dimethyl-1,2-dioxetane undergoes various chemical reactions, including thermolysis, which leads to the formation of electronically excited carbonyl compounds
Common Reagents and Conditions: The thermolysis of this compound typically occurs under controlled heating conditions. The reaction can be influenced by the presence of catalysts or specific solvents that stabilize the transition states and intermediates.
Major Products: The primary products of the thermolysis of this compound are carbonyl compounds, such as acetaldehyde and acetone . These products are formed in their electronically excited states, leading to the emission of light.
Applications De Recherche Scientifique
4-Ethyl-3,3-dimethyl-1,2-dioxetane has several applications in scientific research due to its chemiluminescent properties
Mécanisme D'action
4-Ethyl-3,3-dimethyl-1,2-dioxetane can be compared with other dioxetanes, such as 3,3-dimethyl-4-[2-methyl-1-propenyl]-1,2-dioxetane and 1,2-dioxetanone . These compounds share similar chemiluminescent properties but differ in their substituents and stability. The unique aspect of this compound is its specific substituent pattern, which influences its reactivity and the wavelength of light emitted during chemiluminescence.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
82430-98-6 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
4-ethyl-3,3-dimethyldioxetane |
InChI |
InChI=1S/C6H12O2/c1-4-5-6(2,3)8-7-5/h5H,4H2,1-3H3 |
Clé InChI |
LYMOUGVNSMDKAQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(OO1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
